molecular formula C24H18ClNO3 B14989686 9-(2-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(2-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B14989686
M. Wt: 403.9 g/mol
InChI Key: ANKRLMZQWCJMEZ-UHFFFAOYSA-N
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Description

9-(2-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex heterocyclic compound that belongs to the class of 1,3-oxazines. This compound is characterized by its unique structure, which includes a chromeno[8,7-e][1,3]oxazin-2-one core fused with a 2-chlorobenzyl and a phenyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 9-(2-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through several synthetic routes. One common method involves the multicomponent reaction of 2-chlorobenzyl chloride, phenylacetic acid, and 2-amino-4H-chromen-4-one under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired oxazinone compound. Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity.

Chemical Reactions Analysis

9-(2-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

9-(2-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and polymers.

    Biology: It exhibits significant pharmacological activities, making it a potential candidate for drug development.

    Medicine: The compound has shown promise in the treatment of various diseases due to its biological activities.

    Industry: It is used in the production of materials with specific properties, such as fluorescent materials and dyes.

Mechanism of Action

The mechanism of action of 9-(2-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

9-(2-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be compared with other similar compounds, such as:

    1,3-oxazines: These compounds share the oxazine core but differ in the substituents attached to the ring.

    Chromeno[8,7-e][1,3]oxazin-2-ones: These compounds have a similar chromeno-oxazinone core but may have different substituents, leading to variations in their properties and applications.

    Benzyl derivatives: Compounds with benzyl groups attached to different heterocyclic cores can be compared based on their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H18ClNO3

Molecular Weight

403.9 g/mol

IUPAC Name

9-[(2-chlorophenyl)methyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C24H18ClNO3/c25-21-9-5-4-8-17(21)13-26-14-20-22(28-15-26)11-10-18-19(12-23(27)29-24(18)20)16-6-2-1-3-7-16/h1-12H,13-15H2

InChI Key

ANKRLMZQWCJMEZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OCN1CC5=CC=CC=C5Cl

Origin of Product

United States

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